
Bafetinib: A Technical Guide to its Target Profile
and Kinase Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Bafetinib

Cat. No.: B1684640 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
Bafetinib (formerly INNO-406 and NS-187) is a potent, orally bioavailable, second-generation

tyrosine kinase inhibitor (TKI).[1][2] It was rationally designed based on the chemical structure

of imatinib to exhibit improved potency and a distinct selectivity profile, primarily targeting the

Bcr-Abl fusion protein and the Src family kinase Lyn.[3][4] This dual inhibitory activity allows

Bafetinib to be effective against wild-type Bcr-Abl and many imatinib-resistant Bcr-Abl

mutations, with the notable exception of the T315I mutation.[1][3] Its narrower kinase selectivity

spectrum compared to other second-generation TKIs like dasatinib suggests a potential for

fewer off-target effects.[5] This guide provides a comprehensive overview of Bafetinib's target

profile, kinase selectivity, the experimental methodologies used for its characterization, and the

key signaling pathways it modulates.

Target Profile and Kinase Selectivity
Bafetinib is characterized as a potent dual inhibitor of the Bcr-Abl tyrosine kinase and the Src

family member Lyn kinase.[6][7] Its efficacy extends to a range of imatinib-resistant Bcr-Abl

mutations.[1]
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Bafetinib demonstrates high potency against its primary targets in biochemical and cellular

assays. In cell-free assays, the IC50 values for Bcr-Abl and Lyn are 5.8 nM and 19 nM,

respectively.[6][7][8] In cellular models, Bafetinib effectively blocks the autophosphorylation of

wild-type Bcr-Abl with IC50 values of 11 nM in K562 cells and 22 nM in 293T cells.[6][8][9]

Target Assay Type IC50 (nM)
Cell Line (if
applicable)

Reference(s)

Bcr-Abl Cell-free 5.8 N/A [6][7][8]

Lyn Cell-free 19 N/A [6][7][8]

Bcr-Abl (WT) Cellular 11 K562 [6][8][9]

Bcr-Abl (WT) Cellular 22 293T [6][8][9]

Activity Against Imatinib-Resistant Bcr-Abl Mutants
A key feature of Bafetinib is its ability to inhibit 12 of the 13 most common imatinib-resistant

Bcr-Abl point mutations.[1][3] However, it is not effective against the T315I "gatekeeper"

mutation.[1][6] This positions Bafetinib as a therapeutic option for patients who have

developed resistance to imatinib due to specific kinase domain mutations.

Bcr-Abl Mutant In Vitro Activity Reference(s)

M244V Inhibited [6]

G250E Inhibited [6]

Y253F Inhibited [6]

E255K Inhibited [6][8]

F317L Inhibited [6]

T315I No effect [1][6][8]
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Bafetinib exhibits a more selective kinase inhibition profile compared to imatinib.[10] A

screening against a panel of 79 other tyrosine kinases at a concentration of 0.1 µM revealed

that Bafetinib significantly inhibits only a few other kinases, including Abl-related gene (ARG)

and Fyn.[6][10] At a higher concentration of 1.0 µM, it also inhibits BLK, FLT3, PDGFR (alpha

and beta), and p70S6K.[10] Notably, unlike imatinib, Bafetinib does not significantly inhibit

PDGFR or c-Kit at lower concentrations.[8][10]

Kinase Inhibition at 0.1 µM Inhibition at 1.0 µM Reference(s)

ARG Yes Yes [10]

Fyn Yes Yes [6][10]

BLK No Yes [10]

FLT3 No Yes [10]

PDGFRα No Yes [10]

PDGFRβ No Yes [10]

p70S6K No Yes [10]

c-Kit No (less potent) Not specified [8][10]

Mechanism of Action and Signaling Pathways
Bafetinib's primary mechanism of action is the inhibition of the Bcr-Abl and Lyn tyrosine

kinases, which are crucial for the proliferation and survival of certain cancer cells, particularly in

chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic

leukemia (Ph+ ALL).[11][12]

Inhibition of Bcr-Abl Signaling
The Bcr-Abl oncoprotein is a constitutively active tyrosine kinase that drives the malignant

transformation of hematopoietic cells. Bafetinib binds to the ATP-binding site of the Bcr-Abl

kinase domain, preventing its autophosphorylation and the subsequent phosphorylation of

downstream substrates. This blockade of Bcr-Abl activity leads to the induction of both

caspase-mediated and caspase-independent apoptosis in Bcr-Abl positive leukemia cell lines.

[8]
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Bafetinib's inhibition of the Bcr-Abl signaling pathway.

Modulation of PD-L1 Expression via the c-Myc Pathway
Recent studies have revealed an additional mechanism of action for Bafetinib involving the

regulation of programmed death-ligand 1 (PD-L1). Bafetinib has been shown to suppress the

transcription of PD-L1 in lung cancer cells by inhibiting the transcription of the c-Myc oncogene.

[13][14] This suggests a potential role for Bafetinib in modulating the tumor immune

microenvironment.[14]
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Bafetinib's regulation of PD-L1 expression through c-Myc.

Experimental Protocols
The characterization of Bafetinib's target profile and kinase selectivity has been achieved

through a variety of in vitro and cellular assays.

In Vitro Kinase Inhibition Assay (Radiometric)
This assay is a standard method for determining the direct inhibitory effect of a compound on a

purified kinase.
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Principle: Measures the transfer of a radiolabeled phosphate group from [γ-³³P]ATP to a

specific peptide substrate by the kinase. Inhibition is quantified by the reduction in

radioactivity incorporated into the substrate.

Protocol Outline:

A reaction mixture is prepared containing the purified kinase (e.g., Bcr-Abl at 10 nM), a

peptide substrate (e.g., 250 µM), [γ-³³P]ATP (e.g., 740 Bq/µL), and unlabeled ATP (e.g., 20

µM).[8]

Serial dilutions of Bafetinib or a vehicle control are added to the reaction mixture.

The reaction is incubated at a controlled temperature for a specified time to allow for

phosphorylation.

The reaction is stopped, and the phosphorylated substrate is separated from the free [γ-

³³P]ATP.

The radioactivity of the phosphorylated substrate is measured using a scintillation counter.

IC50 values are calculated by fitting the data to a dose-response curve.

Start Prepare Reaction Mix
(Kinase, Substrate, ATP)

Add Bafetinib
(Serial Dilutions) Incubate Stop Reaction Separate Substrate

& ATP Measure Radioactivity Calculate IC50 End

Click to download full resolution via product page

Workflow for a radiometric in vitro kinase inhibition assay.

Cellular Proliferation Assay (MTT Assay)
This assay is used to assess the effect of a compound on the viability and proliferation of

cancer cell lines.

Principle: Measures the metabolic activity of living cells. The yellow tetrazolium salt MTT (3-

(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial

dehydrogenases in viable cells to form a purple formazan product. The amount of formazan

is proportional to the number of living cells.
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Protocol Outline:

Cancer cell lines (e.g., K562, KU812) are seeded in 96-well plates at a specific density

(e.g., 1 x 10³ to 5 x 10³ cells/well).[8]

Cells are incubated with serial dilutions of Bafetinib for a defined period (e.g., 72 hours).

[8]

An MTT solution is added to each well, and the plates are incubated to allow for formazan

formation.

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

The absorbance of the formazan solution is measured using a microplate reader at a

specific wavelength.

IC50 values, representing the concentration of Bafetinib that inhibits cell proliferation by

50%, are calculated by fitting the data to a logistic curve.[8]

Clinical Development and Future Directions
Bafetinib has undergone clinical investigation for the treatment of various malignancies. It has

been evaluated in Phase I and II clinical trials for patients with imatinib-resistant or -intolerant

CML, B-cell chronic lymphocytic leukemia, and prostate cancer.[1][3] Additionally, due to its

ability to cross the blood-brain barrier to some extent, its potential for treating brain tumors has

also been explored.[1] The unique target profile of Bafetinib, with its potent dual inhibition of

Bcr-Abl and Lyn and its activity against a spectrum of resistance mutations, continues to make

it a compound of interest in the development of targeted cancer therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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